molecular formula C19H17NO3 B5756479 (3-Benzoyl-indol-1-yl)-acetic acid ethyl ester

(3-Benzoyl-indol-1-yl)-acetic acid ethyl ester

Cat. No.: B5756479
M. Wt: 307.3 g/mol
InChI Key: IEIZQWBKZVZJAU-UHFFFAOYSA-N
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Description

(3-Benzoyl-indol-1-yl)-acetic acid ethyl ester is a synthetic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. This particular compound features a benzoyl group attached to the indole ring, which is further connected to an acetic acid ethyl ester moiety. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Benzoyl-indol-1-yl)-acetic acid ethyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

(3-Benzoyl-indol-1-yl)-acetic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Mechanism of Action

The mechanism of action of (3-Benzoyl-indol-1-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The benzoyl group may enhance the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Benzoyl-indol-1-yl)-acetic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoyl group and ester moiety differentiate it from other indole derivatives, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 2-(3-benzoylindol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-2-23-18(21)13-20-12-16(15-10-6-7-11-17(15)20)19(22)14-8-4-3-5-9-14/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIZQWBKZVZJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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